molecular formula C42H30O6 B14493159 Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione CAS No. 64180-19-4

Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione

Cat. No.: B14493159
CAS No.: 64180-19-4
M. Wt: 630.7 g/mol
InChI Key: BVLCRSAMEVWJNO-UHFFFAOYSA-N
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Description

Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione: is an organic compound characterized by its complex aromatic structure It is composed of two phenylacetyl groups attached to phenoxyphenyl units, which are further connected by an ethane-1,2-dione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where phenylacetyl chloride reacts with phenol derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a coupling reaction to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Advanced techniques such as continuous flow reactors may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups in the ethane-1,2-dione linkage to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials.

Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione involves its interaction with molecular targets through its functional groups. The phenylacetyl and phenoxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The ethane-1,2-dione linkage provides a reactive site for further chemical modifications.

Comparison with Similar Compounds

    Bis(4-hydroxyphenyl)methane: Similar in having phenyl groups connected by a central linkage.

    Bis(4-aminophenyl)methane: Contains amino groups instead of phenylacetyl groups.

    Bis(4-nitrophenyl)methane: Contains nitro groups, offering different reactivity.

Uniqueness: Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione stands out due to its specific combination of phenylacetyl and phenoxy groups, providing unique reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in research and industry.

Properties

CAS No.

64180-19-4

Molecular Formula

C42H30O6

Molecular Weight

630.7 g/mol

IUPAC Name

1,2-bis[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethane-1,2-dione

InChI

InChI=1S/C42H30O6/c43-39(27-29-7-3-1-4-8-29)31-11-19-35(20-12-31)47-37-23-15-33(16-24-37)41(45)42(46)34-17-25-38(26-18-34)48-36-21-13-32(14-22-36)40(44)28-30-9-5-2-6-10-30/h1-26H,27-28H2

InChI Key

BVLCRSAMEVWJNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)CC6=CC=CC=C6

Origin of Product

United States

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